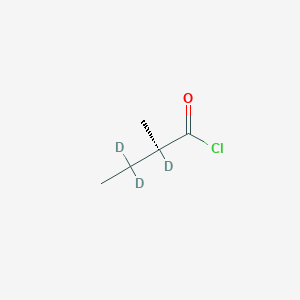

(R)-2-Methylbutyric Acid Chloride-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of ®-2-Methylbutyric Acid Chloride. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy, where it serves as a tracer or a reference standard.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylbutyric Acid Chloride-d3 typically involves the chlorination of ®-2-Methylbutyric Acid-d3. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions generally include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO), respectively, and the formation of the acid chloride.

Industrial Production Methods: On an industrial scale, the production of ®-2-Methylbutyric Acid Chloride-d3 follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Methylbutyric Acid Chloride-d3 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

Hydrolysis: In the presence of water, the acid chloride is hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: ®-2-Methylbutyric Acid-d3 and hydrochloric acid.

Reduction: ®-2-Methylbutanol-d3.

Wissenschaftliche Forschungsanwendungen

®-2-Methylbutyric Acid Chloride-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.

Biology: Serves as a tracer in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Employed in the production of specialty chemicals and materials where isotopic labeling is required.

Wirkmechanismus

The mechanism of action of ®-2-Methylbutyric Acid Chloride-d3 is primarily based on its reactivity as an acid chloride. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of deuterium atoms does not significantly alter the chemical reactivity but provides a means to trace the compound through different stages of a reaction or metabolic pathway.

Vergleich Mit ähnlichen Verbindungen

- ®-2-Methylbutyric Acid Chloride

- (S)-2-Methylbutyric Acid Chloride

- ®-2-Methylbutyric Acid-d3

- (S)-2-Methylbutyric Acid-d3

Comparison: ®-2-Methylbutyric Acid Chloride-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. Compared to its non-deuterated counterpart, it provides enhanced sensitivity and resolution in analytical techniques. Additionally, the deuterated version may exhibit different pharmacokinetic properties, making it valuable in drug development.

Biologische Aktivität

(R)-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of 2-methylbutyric acid, a branched-chain fatty acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its implications in cardiovascular health, metabolic processes, and its role as a biochemical tool in research.

Overview of this compound

This compound is primarily utilized in biochemical research due to its isotopic labeling, which aids in tracking metabolic pathways and interactions within biological systems. The compound is significant in studies involving short-chain fatty acids (SCFAs), particularly in understanding their roles in human health.

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits of SCFAs, including 2-methylbutyric acid. In a study involving patients undergoing hemodialysis, circulating levels of 2-methylbutyric acid were negatively associated with bone morphogenetic protein 6 (BMP-6), a marker linked to vascular health. The mean concentration of 2-methylbutyric acid was found to be 0.22 ± 0.02 µM, indicating a significant relationship with various cardiovascular proteins .

Table 1: Associations Between 2-Methylbutyric Acid and Cardiovascular Proteins

| Protein Name | Association Type | Coefficient (β) | p-value |

|---|---|---|---|

| Bone Morphogenetic Protein 6 (BMP-6) | Negative | -1.00 | <0.001 |

| Kidney Injury Molecule 1 | Negative | Not specified | Not specified |

| Serine/Threonine-Protein Kinase 4 | Positive | Not specified | Not specified |

| Caspase-3 | Positive | Not specified | Not specified |

This data suggests that this compound may play a role in modulating cardiovascular health, particularly in populations with compromised kidney function.

Metabolic Processes

The metabolism of branched-chain SCFAs like 2-methylbutyric acid is crucial for understanding their biological effects. These compounds are produced mainly through the fermentation of branched-chain amino acids in the gut microbiota. The absorption and systemic effects of these SCFAs are less understood compared to straight-chain SCFAs, but they are believed to influence metabolic pathways significantly .

Case Studies and Research Findings

- Study on Hemodialysis Patients : A study analyzed the association between circulating levels of 2-methylbutyric acid and cardiovascular proteins in patients undergoing hemodialysis. The findings indicated a consistent negative correlation with BMP-6, suggesting that higher levels of this SCFA could be protective against vascular damage .

- Impact on Inflammation : Another area of interest is the role of SCFAs in reducing inflammation and oxidative stress. Short-chain fatty acids have been shown to modulate immune responses and may offer therapeutic benefits in inflammatory conditions .

Eigenschaften

IUPAC Name |

(2R)-2,3,3-trideuterio-2-methylbutanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVXVRWIDOORM-LTDLRDEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C)(C(=O)Cl)C([2H])([2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.